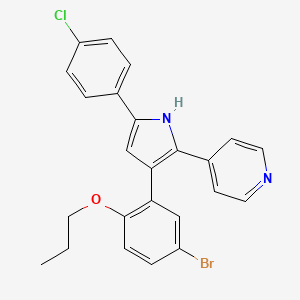
L-168,049
概要
説明
L-168,049は、ヒトグルカゴン受容体の強力で選択的な経口活性な非競合的アンタゴニストです。ヒト、マウス、および犬のグルカゴン受容体に高い親和性を示しており、科学研究において貴重な化合物となっています .
科学的研究の応用
L-168,049 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the glucagon receptor and its role in various biochemical pathways.
Biology: The compound is used to investigate the physiological effects of glucagon receptor antagonism in various animal models.
Medicine: this compound is being studied for its potential therapeutic applications in conditions like diabetes, where glucagon receptor antagonism could help regulate blood glucose levels.
Industry: The compound is used in the development of new drugs targeting the glucagon receptor .
作用機序
L-168,049は、グルカゴン受容体に結合し、その活性を阻害することにより効果を発揮します。この非競合的アンタゴニズムは、アデニル酸シクラーゼのグルカゴン刺激に対する見かけのEC50を増加させ、観察されるグルカゴン刺激の最大値を減少させます。この化合物は、グルカゴンの受容体からの解離速度も増加させ、その非競合的性質を確認しています .
類似の化合物との比較
This compoundは、グルカゴン受容体アンタゴニストとしての高い選択性と効力において独特です。類似の化合物には以下が含まれます。
グルカゴン受容体アンタゴニストII: 同様の特性を持つ別の強力なアンタゴニスト。
セマグルチド: 糖尿病の治療に使用されるグルカゴン様ペプチド-1受容体アゴニスト。
レトラトリチド: グルカゴン受容体、グルコース依存性プロインスリン栄養性ポリペプチド受容体、およびグルカゴン様ペプチド-1受容体に対する三重アゴニストペプチド .
This compoundは、その非競合的アンタゴニズムとグルカゴン受容体に対する高い親和性により際立っており、研究と潜在的な治療的用途において貴重なツールとなっています .
準備方法
L-168,049の合成は、コアピロール構造の調製から始まるいくつかのステップを含みます。合成経路には通常、以下のステップが含まれます。
ピロール環の形成: これは、置換フェニルヒドラジンとα、β-不飽和ケトンの反応を含みます。
臭素化と塩素化: 次に、ピロール環を臭素化および塩素化して必要な置換基を導入します。
化学反応の分析
L-168,049は、いくつかの種類の化学反応を受けます。
酸化: この化合物は特定の条件下で酸化され、様々な酸化誘導体の形成につながります。
還元: 還元反応は、ピロール環の官能基を修飾するために実行できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のための求核剤などがあります。これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究アプリケーション
This compoundは、幅広い科学研究アプリケーションを持っています。
化学: グルカゴン受容体とその様々な生化学的経路における役割を研究するためのツール化合物として使用されます。
生物学: この化合物は、様々な動物モデルにおけるグルカゴン受容体アンタゴニズムの生理学的効果を調査するために使用されます。
医学: this compoundは、グルカゴン受容体アンタゴニズムが血糖値の調節に役立つ可能性のある糖尿病などの状態における潜在的な治療的用途について研究されています。
類似化合物との比較
L-168,049 is unique in its high selectivity and potency as a glucagon receptor antagonist. Similar compounds include:
Glucagon Receptor Antagonist II: Another potent antagonist with similar properties.
Semaglutide: A glucagon-like peptide 1 receptor agonist used in the treatment of diabetes.
Retatrutide: A triple agonist peptide for glucagon receptor, glucose-dependent proinsulinotropic polypeptide receptor, and glucagon-like peptide-1 receptor .
This compound stands out due to its non-competitive antagonism and high affinity for the glucagon receptor, making it a valuable tool in research and potential therapeutic applications .
特性
IUPAC Name |
4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN2O/c1-2-13-29-23-8-5-18(25)14-20(23)21-15-22(16-3-6-19(26)7-4-16)28-24(21)17-9-11-27-12-10-17/h3-12,14-15,28H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOWXZOLYQFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C2=C(NC(=C2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415520 | |
| Record name | Glucagon Receptor Antagonist II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191034-25-0 | |
| Record name | L-168049 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191034250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucagon Receptor Antagonist II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-168049 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY8UDT6Z37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-168,049 interact with the glucagon receptor and what are the downstream effects?
A1: this compound binds to the human glucagon receptor in a non-competitive manner, distinct from the glucagon binding site. [1] This interaction increases the rate of glucagon dissociation from the receptor, effectively antagonizing glucagon's action. [1] Specifically, this compound inhibits glucagon-stimulated adenylyl cyclase activity, a key downstream signaling pathway activated by glucagon. [1]
Q2: How does the structure of this compound relate to its activity as a glucagon receptor antagonist?
A2: Studies have identified two amino acid residues in the transmembrane domains of the glucagon receptor, phenylalanine 184 and tyrosine 239, that are important for this compound binding. [1] Mutations at these positions significantly reduce the affinity of this compound for the receptor without affecting glucagon binding. [1] This suggests that these residues are part of the this compound binding pocket and that subtle structural changes in the receptor can impact antagonist binding.
Q3: Has this compound shown efficacy in any in vitro or in vivo models?
A3: Research indicates that this compound effectively blocks the effects of glucagon in various experimental settings. In cellular models, this compound has been shown to prevent the glucagon-mediated increase in energy expenditure markers in mature 3T3L1 adipocytes. [3] Furthermore, studies utilizing this compound have revealed a role for glucagon signaling in taste perception, particularly in modulating sweet taste responsiveness. [5]
Q4: Can this compound be used to treat Mahvash disease, a rare genetic disorder caused by glucagon receptor mutations?
A4: While promising, further research is needed to determine this compound’s therapeutic potential for Mahvash disease. Studies have shown that this compound can partially rescue the trafficking and function of a pathogenic mutant glucagon receptor (P86S) in cell culture. [4] This suggests that pharmacological chaperones like this compound could potentially be explored as a treatment strategy for this disease. [4]
Q5: What is the significance of the discovery of a non-peptidyl glucagon receptor antagonist like this compound?
A5: The development of this compound represents a significant advance in glucagon receptor pharmacology. As a small molecule, non-peptidyl antagonist, this compound offers potential advantages over larger peptide-based antagonists, including improved oral bioavailability and stability. [1] This opens up new possibilities for targeting the glucagon receptor for therapeutic purposes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{1-[6,7-Diethoxy-2-(morpholin-4-yl)quinazolin-4-yl]piperidin-4-yl}-1,6-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1673621.png)
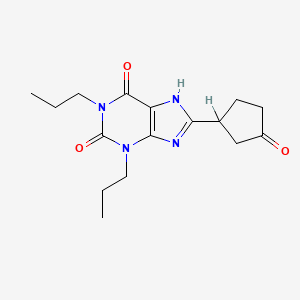
![3-(3-{4-[3-(beta-D-glucopyranosyloxy)-5-isopropyl-1Hpyrazol-4-ylmethyl]-3-methylphenoxy}propylamino)propionamide](/img/structure/B1673625.png)
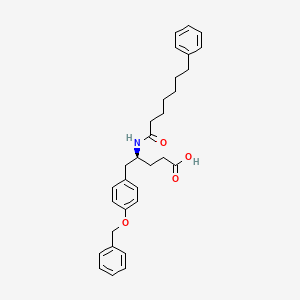
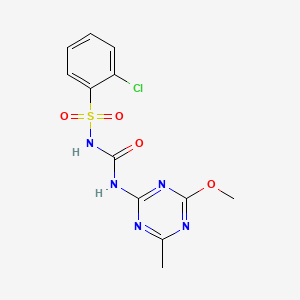
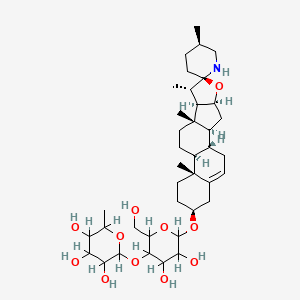




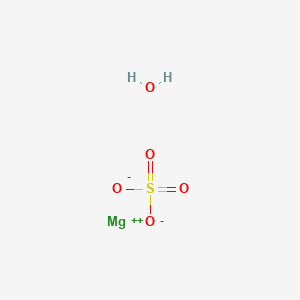

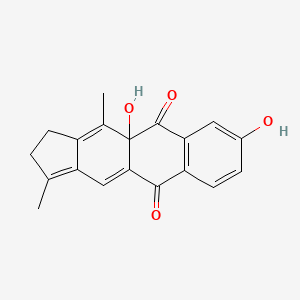
![7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B1673643.png)
